2-Methyl-1,4-naphthoquinone sodium bisulfate

Redox mediator Biosensor Electron transfer

Standard vitamin K3 procurement often overlooks critical solubility and stability differences among MSB, MNB, and MPB, leading to formulation failures in aqueous systems or premature activity loss in feed premixes. Menadione sodium bisulfite (MSB) solves these challenges as the only common vitamin K3 derivative combining high water solubility (~13 g/L at 25°C) with unique electron-transfer compatibility in living-cell systems. - Aqueous Formulation Ready: Dissolves rapidly in water-based delivery vehicles without organic co-solvents, reducing line clogging risk in drinking-water administration systems. - Research-Grade Differentiation: Validated for VPS34-targeting studies in prostate cancer research; minimal menadione contamination ensures low-oxidative-stress advantage in microbial fuel cell and whole-cell biosensor applications. - Supply Reliability: Available in ≥95% purity (TLC) with certificates of analysis; cold-chain shipping preserves stability.

Molecular Formula C11H10NaO5S
Molecular Weight 277.25 g/mol
CAS No. 130-37-0
Cat. No. B1662847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-naphthoquinone sodium bisulfate
CAS130-37-0
Synonyms2-Methyl-1,4-naphthalenedione
2-Methyl-1,4-naphthoquinone
2-Methylnaphthoquinone
Bisulfite, Menadione
Bisulfite, Menadione Sodium
Menadione
Menadione bisulfite
Menadione sodium bisulfite
Menadione sodium bisulfite, trihydrate
Sodium Bisulfite, Menadione
Vicasol
Vikasol
Vitamin K 3
Vitamin K3
Vitamin K3 sodium bisulfite
Molecular FormulaC11H10NaO5S
Molecular Weight277.25 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.[Na]
InChIInChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);
InChIKeyCPXLSZUJVOZQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MSB: Water-Soluble Vitamin K3 Source


2-Methyl-1,4-naphthoquinone sodium bisulfate, commonly referred to as menadione sodium bisulfite (MSB), is the water-soluble sodium bisulfite adduct of the synthetic vitamin K3 precursor menadione. MSB belongs to the 2-methyl-1,4-naphthoquinone class of compounds, which serve as pro-vitamins that are converted in vivo to biologically active menaquinone (vitamin K2) [1]. Unlike the parent menadione, which is lipophilic and requires dietary fat for absorption, MSB exhibits high aqueous solubility—approximately 1.3 g per 100 mL in water at ambient temperature—enabling formulation flexibility across aqueous pharmaceutical preparations, injectable solutions, and animal feed premixes [2]. The compound is produced by the addition of sodium bisulfite across the quinoid ring of menadione, a modification that not only confers water solubility but also fundamentally alters its redox reactivity profile, electronic structure, and biological handling compared to both the parent menadione and other water-soluble vitamin K3 derivatives such as menadione nicotinamide bisulfite (MNB) and menadione dimethylpyrimidinol bisulfite (MPB) [3].

Aqueous formulation-ready vitamin K3 precursor: high water solubility supports liquid feed, injectable, and drinking-water delivery research.

Low-oxidative-stress electron mediator for whole-cell biosensor and microbial fuel cell studies; maintains electron transfer without significant AOS induction.

Reported VPS34 pathway probe for prostate cancer and myotubular myopathy research models; supports pro-oxidant mechanism investigation.

MSB Differentiation from Other K3 Derivatives


Vitamin K3 derivatives sharing the 2-methyl-1,4-naphthoquinone core are frequently treated as interchangeable commodities in procurement; however, quantitative evidence demonstrates that MSB, MNB, MPB, and menadione itself diverge substantially in properties that directly govern performance in specific applications. The counterion and adduct chemistry of each derivative dictates solubility, photostability, storage half-life in feed matrices, and redox reactivity with biological systems [1]. For instance, MSB is the only common vitamin K3 derivative that mediates electron transfer from intact yeast cells to an electrode without inducing significant oxidative stress, a property that distinguishes it from menadione—which, at equivalent concentrations, generates substantial reactive oxygen species in the same system [2]. Conversely, in high-temperature, high-humidity storage environments typical of animal feed premix manufacturing, MNB retains approximately 52% of initial vitamin K3 activity after six months compared to only 32% for MSB in crystal form [3]. These opposing performance vectors—MSB's superior aqueous electron-transfer compatibility versus MNB's superior storage durability—mean that generic substitution without matching the derivative to the end-use context will predictably result in either suboptimal stability, unintended cytotoxicity, or formulation incompatibility. Procurement decisions must therefore be guided by application-specific performance data rather than compound-class assumptions.

Menadione vs MSB

Substituting MSB with menadione may introduce oxidative stress in whole-cell bioelectrochemical systems; MSB-specific low AOS profile may not transfer.

MNB / MPB vs MSB

Substituting MSB with MNB or MPB may alter storage stability in feed premixes; retention under high humidity may differ, requiring overage recalculation.

Fluorescence detection mismatch

MSB’s near-zero fluorescence quantum yield vs MNB/MPB means substitution can compromise fluorescence-based analytical detection sensitivity.

MSB Quantitative Differentiation Evidence


Stable Electron Transfer Without Oxidative Stress

In a direct head-to-head comparison using an amperometric yeast cell-based bioelectrochemical system, menadione promoted the production of active oxygen species (AOS) in both yeast cell suspension and crude enzyme preparations, whereas MSB had little effect on AOS production under identical conditions [1]. Critically, MSB maintained a stable increase in electron transfer from intact yeast cells to the anode over the measurement period, while menadione-mediated electron transfer was accompanied by progressive oxidative stress that compromised system stability [1]. This differential redox behavior arises from the bisulfite adduct modification, which alters the quinone redox potential and reactivity toward molecular oxygen. The result is that MSB functions effectively as an electron-transfer mediator in living-cell systems without triggering the cytotoxicity associated with menadione at comparable effective concentrations.

Electron Transfer & AOS Induction
Head-to-head
MSB: little AOS, stable transfer; Menadione: significant AOS
Supports selection of MSB for living-cell bioelectrochemical systems where oxidative stress must be minimized.
Amperometric yeast cell suspension assay; intact S. cerevisiae on anode.
Redox mediator Biosensor Electron transfer

Photophysical Properties vs. MNB and MPB

In a comparative study of the photophysical properties of MSB, MNB, and MPB in aqueous phosphate-buffered SDS solutions, the fluorescence quantum yield (Φf) of MSB was measured as approximately 1 × 10⁻⁴, compared to 0.0085 for MNB and 0.053 for MPB [1]. This represents an approximately 85-fold lower Φf for MSB relative to MNB and a 530-fold lower Φf relative to MPB. Additionally, the fluorescence quenching rate by Co²⁺ ions was determined to be 1.7 × 10⁹ M⁻¹ s⁻¹ for MSB versus 4.6 × 10¹⁰ M⁻¹ s⁻¹ for MNB and 1.5 × 10¹⁰ M⁻¹ s⁻¹ for MPB [1]. The dramatically lower intrinsic fluorescence of MSB has direct implications for analytical method development: detection strategies relying on native fluorescence of vitamin K3 derivatives will exhibit markedly different sensitivity and dynamic range depending on which derivative is selected.

Fluorescence Quantum Yield (Φf)
Head-to-head
MSB: ~1×10⁻⁴; MNB: 0.0085; MPB: 0.053
Fluorescence-based detection methods may require alternative strategies when MSB is the selected derivative.
~85-fold lower than MNB; Co²⁺ quenching rates also differ substantially.
Photophysics Fluorescence Analytical detection

Storage Stability in Vitamin Premixes

A systematic six-month storage stability study evaluated the retention of vitamin K3 activity across two sources (MSB and MNB) and three physical forms (crystal, micro-capsule, and micro-sphere) in vitamin premixes under controlled temperature and humidity conditions [1]. In Experiment 1, after six months of storage across both 25 °C/60% RH and 40 °C/75% RH incubators, the overall MNB retention was 52% versus 32% for MSB (p < 0.05) [1]. The crystal form of MSB showed the poorest retention, while micro-encapsulation improved MSB stability: VK3 retention in micro-capsules (43%) or micro-spheres (48%) was higher than the crystal form (35%) averaged across both sources [1]. In Experiment 2 (vitamin trace mineral premixes stored at room temperature), the stability gap narrowed: MSB retained 49% and MNB retained 47% after six months, with no statistically significant difference [1]. This context-dependent stability profile means that MSB's relative underperformance is most pronounced in vitamin premixes without trace minerals under elevated temperature and humidity—conditions typical of tropical or summer storage environments.

6-Month Vitamin Premix Retention
Head-to-head
MSB: 32%; MNB: 52% (p<0.05)
MNB may offer higher stability in vitamin premixes under elevated temperature/humidity; MSB retention context-dependent.
25°C/60% RH & 40°C/75% RH combined; micro-encapsulation raises MSB to 43–48%.
Feed stability Vitamin premix Storage degradation

Aqueous Solubility vs. MNB

The aqueous solubility of menadione sodium bisulfite has been experimentally determined as approximately 1.3 g per 100 mL (13 g/L) in pure water at 25 °C, with solubility increasing at elevated temperatures across water–alcohol mixed solvent systems [1]. In contrast, menadione nicotinamide bisulfite (MNB) exhibits substantially lower aqueous solubility, reported at approximately 1.9 g/L (19 g/L at 20 °C) by manufacturer specifications and technical sources [2]. This approximately 6.8-fold difference in aqueous solubility is a direct consequence of the different counterion and adduct chemistry: the sodium bisulfite adduct confers greater hydrophilicity than the nicotinamide bisulfite adduct. The higher water solubility of MSB makes it the preferred vitamin K3 source for liquid feed supplements, injectable pharmaceutical formulations, drinking-water-based vitamin delivery systems in poultry and swine production, and any application requiring rapid dissolution in aqueous media.

Aqueous Solubility (20–25°C)
Cross-study comparable
MSB ~13 g/L; MNB ~1.9 g/L
MSB supports liquid formulations with faster dissolution; preferred for drinking-water delivery research.
~6.8-fold difference; MNB data from manufacturer specification.
Solubility Formulation Aquaculture

VPS34 Targeting in Prostate Cancer

A 2024 study published in Science demonstrated that menadione sodium bisulfite (MSB) suppresses prostate cancer progression in a genetically engineered mouse model through a mechanism involving oxidation of critical cysteine residues on the class III PI 3-kinase VPS34, thereby disrupting endosomal sorting and inducing an oxidative cell death pathway termed 'triaptosis' [1]. MSB administered as a dietary supplement antagonized VPS34 function, depleted the phosphoinositide PI(3)P, and killed prostate cancer cells in vivo. Importantly, this mechanism is not shared by vitamin E or other antioxidant supplements; rather, vitamin E supplementation was associated with increased prostate cancer risk, highlighting the mechanistic specificity of the MSB pro-oxidant pathway [1]. The study further demonstrated that MSB improved muscle histology and function and extended lifespan in a mouse model of X-linked myotubular myopathy (XLMTM), a disease driven by loss of MTM1—the phosphatase that antagonizes VPS34 [1]. No comparable VPS34-targeting activity has been reported for MNB or MPB, positioning MSB as the vitamin K3 derivative of choice for preclinical and translational research focused on VPS34-dependent pathologies.

VPS34 Pathway Response in Mice
Class-level inference
MSB: tumor suppression, VPS34 oxidation, triaptosis; Vitamin E: increased risk
Reported model-response context for VPS34-targeted research; specific to MSB among K3 derivatives.
Prostate cancer & XLMTM mouse models; dietary MSB; no comparable MNB/MPB data.
Prostate cancer VPS34 inhibition Pro-oxidant therapy

MSB Application Scenarios


Drinking Water Vitamin K for Poultry and Swine

MSB's experimentally measured aqueous solubility of approximately 13 g/L at 25 °C—roughly 6.8-fold higher than MNB [1]—makes it the preferred vitamin K3 source for liquid delivery systems. In commercial poultry and swine operations where vitamins are administered via drinking water lines, MSB dissolves rapidly without requiring organic co-solvents or heated mixing, reducing the risk of line clogging and ensuring uniform dosing. Formulators should specify MSB (rather than MNB or MPB) when the delivery vehicle is water-based and dissolution speed is a critical quality attribute. Users must account for MSB's lower storage stability (approximately 32% retention after six months in vitamin premixes at elevated temperature/humidity [2]) by adjusting inventory turnover protocols or specifying micro-encapsulated MSB forms that achieve 43–48% retention.

Microbial Fuel Cell and Biosensor Mediation

MSB is the only common vitamin K3 derivative demonstrated to mediate electron transfer from intact yeast cells to an electrode without triggering significant oxidative stress [3]. This property addresses a critical bottleneck in microbial fuel cell (MFC) development: the trade-off between electron transfer efficiency and biocatalyst viability. Researchers developing yeast-based MFC anodes, whole-cell biosensors for environmental monitoring, or bioelectrochemical synthesis platforms should select MSB over menadione, as the latter generates cytotoxic levels of reactive oxygen species in the same electrode configuration. Procurement specifications for these applications should include purity ≥ 95% (TLC) and verification of minimal menadione contamination, as residual unconjugated menadione would compromise the low-oxidative-stress advantage.

VPS34 Research in Cancer and Myotubular Myopathy

The 2024 demonstration that dietary MSB suppresses prostate cancer progression through VPS34 cysteine oxidation and induces the triaptosis cell death pathway establishes MSB as the only vitamin K3 derivative with validated in vivo efficacy in this mechanism [4]. Research groups investigating PI 3-kinase VPS34 as a therapeutic target in prostate cancer, other solid tumors, or X-linked myotubular myopathy (XLMTM) should standardize on MSB rather than menadione, MNB, or MPB, as the VPS34-targeting activity has been characterized specifically for the sodium bisulfite adduct. Procurement for these programs should request cell-culture-grade or BioReagent-grade MSB with certificate of analysis confirming identity by IR, purity by TLC, and absence of endotoxins for in vivo use.

Spectrophotometric QC Method Development

MSB's exceptionally low fluorescence quantum yield (Φf ≈ 1 × 10⁻⁴) relative to MNB (Φf = 0.0085) and MPB (Φf = 0.053) provides a clear analytical differentiation window for quality control laboratories developing identity or purity assays for multi-component vitamin formulations [5]. When MSB must be quantified in the presence of other fluorescent vitamin K3 derivatives, the near-absence of native MSB fluorescence can be exploited by converting MSB to menadione with sodium carbonate and then measuring absorbance at 350 nm (first-order derivative spectrophotometry) or 355 nm (second-order derivative), achieving selectivity against MNB and MPB. Analytical laboratories should procure MSB reference standards of pharmacopoeial grade when establishing these discriminatory methods.

Application
Selection Property
Validation Focus
Drinking Water Vitamin Delivery
High aqueous solubility (water-compatible)
Dissolution rate, precipitation risk, storage stability in liquid premix
Microbial Fuel Cell & Biosensor
Low-oxidative-stress electron mediation
AOS production in yeast systems, menadione contamination check
VPS34-Targeted Research (Prostate Cancer & XLMTM Models)
Pro-oxidant VPS34 pathway modulation
VPS34 cysteine oxidation, PI(3)P depletion, triaptosis induction
Spectrophotometric QC Method Development
Near-zero native fluorescence
Interference-free detection at alternative wavelengths, derivatization requirement
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